An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutyryl Bromide
An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyryl bromide (C₄H₇BrO) is a reactive acyl bromide widely utilized in organic synthesis as a versatile building block for the introduction of the isobutyryl group. Its high electrophilicity at the carbonyl carbon makes it a potent reagent for a variety of nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and other carbonyl derivatives. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and safe handling of isobutyryl bromide, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a thorough analysis of its spectroscopic characteristics.
Chemical and Physical Properties
Isobutyryl bromide is a flammable and corrosive liquid that is highly sensitive to moisture.[1][2] It is crucial to handle this reagent under anhydrous conditions to prevent its rapid hydrolysis to isobutyric acid and hydrobromic acid. It is miscible with many common organic solvents, including ethers, chloroform, and acetone.[3][4]
Physical and Chemical Data
A summary of the key physical and chemical properties of isobutyryl bromide is presented in Table 1 for easy reference.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₄H₇BrO | [2] | |
| Molecular Weight | 151.00 | g/mol | [2] |
| CAS Number | 2736-37-0 | [2] | |
| Appearance | Colorless to pale yellow liquid | [5] | |
| Odor | Pungent | [5] | |
| Boiling Point | 117 | °C | [N/A] |
| Density | 1.41 | g/cm³ at 20 °C | [N/A] |
| Flash Point | 48 | °C | [1] |
| Refractive Index | ~1.435 | [6] | |
| Solubility | Soluble in ether, chloroform, acetone. Reacts with water. | [3][4] |
Synthesis of Isobutyryl Bromide
The synthesis of isobutyryl bromide is most commonly achieved through the reaction of isobutyric acid with a brominating agent. Phosphorus tribromide (PBr₃) is a frequently used reagent for this transformation.
Experimental Protocol: Synthesis from Isobutyric Acid
This protocol is adapted from standard procedures for the synthesis of acyl bromides from carboxylic acids.
Materials:
-
Isobutyric acid
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, place isobutyric acid (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice-water bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
The isobutyryl bromide can be isolated and purified by fractional distillation. The product will distill at approximately 117 °C.
Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Phosphorus tribromide is corrosive and reacts violently with water. Isobutyryl bromide is also corrosive and flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Chemical Reactivity
The reactivity of isobutyryl bromide is dominated by the electrophilic nature of its carbonyl carbon, which is highly susceptible to attack by nucleophiles. This reactivity makes it an excellent reagent for introducing the isobutyryl moiety into a wide range of molecules.
Nucleophilic Acyl Substitution
The primary reaction pathway for isobutyryl bromide is nucleophilic acyl substitution. The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion as a good leaving group, to yield the acylated product.
3.1.1. Esterification: Isobutyryl bromide reacts readily with alcohols to form esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrobromic acid byproduct.
3.1.2. Amide Formation: The reaction of isobutyryl bromide with primary or secondary amines yields the corresponding amides. Similar to esterification, a base is often used to scavenge the HBr produced.
Experimental Protocols for Key Reactions
3.2.1. Protocol: Synthesis of N-Piperidinylisobutyramide
This protocol outlines the reaction of isobutyryl bromide with a secondary amine, piperidine (B6355638).
Materials:
-
Isobutyryl bromide
-
Piperidine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice-water bath.
-
Slowly add isobutyryl bromide (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica (B1680970) gel.
3.2.2. Protocol: Synthesis of Isopropyl Isobutyrate
This protocol describes the esterification of isobutyryl bromide with isopropanol (B130326).
Materials:
-
Isobutyryl bromide
-
Isopropanol
-
Pyridine
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve isopropanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the flask in an ice-water bath.
-
Slowly add isobutyryl bromide (1.1 equivalents) dropwise with stirring.
-
After the addition, allow the reaction to stir at room temperature for 2 hours.
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrobromide salt.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude ester.
-
Purify by distillation if necessary.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), isobutyryl bromide can acylate aromatic compounds in a Friedel-Crafts reaction to form aryl isopropyl ketones.
Spectroscopic Data
The structural characterization of isobutyryl bromide is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of isobutyryl bromide is expected to show two signals:
-
A doublet corresponding to the six equivalent methyl protons (-(CH₃)₂).
-
A septet corresponding to the single methine proton (-CH).
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.2 ppm | Doublet | 6H | (CH₃)₂CH- |
| ~3.0 ppm | Septet | 1H | (CH₃)₂CH- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display three distinct signals:
| Chemical Shift (δ) | Assignment |
| ~20 ppm | (CH₃)₂CH- |
| ~45 ppm | (CH₃)₂CH- |
| ~170 ppm | -C(O)Br |
Infrared (IR) Spectroscopy
The IR spectrum of isobutyryl bromide is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (sp³) |
| ~1790 | Very Strong | C=O stretch (acyl bromide) |
| ~1470, ~1390 | Medium | C-H bend |
Mass Spectrometry
The mass spectrum of isobutyryl bromide will show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns include the loss of the bromine atom and the cleavage of the isopropyl group.
Handling, Storage, and Disposal
Given its reactivity and hazardous nature, isobutyryl bromide must be handled with care.
Safe Handling Procedures
-
Always work in a well-ventilated fume hood.[2]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[2]
-
Keep away from sources of ignition as it is a flammable liquid.[1]
-
Avoid contact with skin and eyes, as it is corrosive and can cause severe burns.[1]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from water and incompatible materials such as strong bases and oxidizing agents.[7]
-
The use of a corrosion-resistant container is recommended.[1]
Quenching and Disposal
Unused isobutyryl bromide should be quenched before disposal. This can be done by slowly and carefully adding the isobutyryl bromide to a stirred, cooled solution of a weak nucleophile, such as isopropanol, in an inert solvent. The resulting mixture can then be neutralized and disposed of in accordance with local regulations. All waste materials should be treated as hazardous waste.
Conclusion
Isobutyryl bromide is a valuable reagent in organic synthesis, particularly for the introduction of the isobutyryl group in the development of pharmaceuticals and other fine chemicals. Its high reactivity necessitates careful handling and storage procedures. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ISOBUTYRYL BROMIDE(2736-37-0) 13C NMR spectrum [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
